molecular formula C16H25N3O5 B6993054 Tert-butyl 4-[[[5-(hydroxymethyl)-1,2-oxazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate

Tert-butyl 4-[[[5-(hydroxymethyl)-1,2-oxazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate

Cat. No.: B6993054
M. Wt: 339.39 g/mol
InChI Key: QMGJBZBYQXAPOQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[[5-(hydroxymethyl)-1,2-oxazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate is an organic compound. This compound contains a piperidine core substituted with a 5-(hydroxymethyl)-1,2-oxazole-3-carbonyl group. It is often utilized in organic synthesis and has notable applications in various scientific research fields, including chemistry and biology.

Properties

IUPAC Name

tert-butyl 4-[[[5-(hydroxymethyl)-1,2-oxazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c1-16(2,3)23-15(22)19-6-4-11(5-7-19)9-17-14(21)13-8-12(10-20)24-18-13/h8,11,20H,4-7,9-10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGJBZBYQXAPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Route 1: : The synthesis typically begins with the piperidine ring formation, followed by the introduction of the tert-butyl carbamate protecting group. Subsequent steps involve the formation of the oxazole ring via cyclization reactions. The hydroxymethyl group is introduced through selective reduction processes.

    • Reaction Conditions: : The synthesis often employs reagents such as piperidine, tert-butyl chloroformate, and ethyl oxalyl chloride, with conditions carefully controlled to ensure high yield and purity. Cyclization reactions may use catalysts like triphosgene or carbonyldiimidazole.

  • Industrial Production Methods

    • Industrial synthesis may use continuous flow reactors for enhanced efficiency and scalability. Batch processes with stringent control of temperature, pressure, and reaction times ensure consistent quality. The use of automated systems for the addition of reagents and sampling helps in maintaining precise reaction conditions.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The hydroxymethyl group can be oxidized to form formyl or carboxyl functional groups.

    • Reduction: : Reduction reactions can modify the oxazole ring, leading to the formation of different derivative compounds.

  • Common Reagents and Conditions

    • Oxidation: : Agents like potassium permanganate or chromium trioxide.

    • Reduction: : Hydride donors like sodium borohydride or lithium aluminum hydride.

    • Substitution: : Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

  • Major Products Formed

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of complex molecules due to its versatile functional groups.

  • Biology: : Investigated for its potential in binding studies with various biological macromolecules.

  • Medicine: : Explored for therapeutic potential, particularly in designing enzyme inhibitors or receptor modulators.

  • Industry: : Utilized in material science for the synthesis of polymers and other advanced materials.

Mechanism of Action

The compound's mechanism involves binding to specific molecular targets due to its unique structural features:

  • Molecular Targets and Pathways: : It interacts with various enzymes and receptors, possibly modulating their activity The oxazole ring and piperidine moiety contribute to binding affinity and specificity

Comparison with Similar Compounds

  • Comparison

    • Compared to other piperidine derivatives, this compound offers a unique combination of oxazole and hydroxymethyl functionalities.

    • The tert-butyl protecting group provides steric hindrance, influencing reactivity and stability.

  • Similar Compounds

    • Piperidine-1-carboxylates

    • 1,2-Oxazole derivatives

    • Compounds with both oxazole and piperidine components exhibit varied reactivity and applications based on their specific functional groups.

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